molecular formula C15H19N5 B2756622 4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine CAS No. 2309307-82-0

4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Cat. No.: B2756622
CAS No.: 2309307-82-0
M. Wt: 269.352
InChI Key: VLILBOOBVHKNCT-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 5, and a piperazine ring at position 4. The piperazine moiety is further functionalized with a pyridin-2-yl group.

Properties

IUPAC Name

4,5-dimethyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-12-13(2)17-11-18-15(12)20-9-7-19(8-10-20)14-5-3-4-6-16-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLILBOOBVHKNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the production of prostaglandins, which are mediators of inflammation. This property makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

Case Study : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory activity. The results demonstrated that these compounds had lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac®, suggesting a safer profile for long-term use .

Antitumor Activity

The compound's structural similarity to other known antitumor agents positions it as a potential candidate in cancer therapy. Research has focused on its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study : A study on functional pyrazolo[1,5-a]pyrimidines highlighted their anticancer potential through various synthetic transformations that enhance their efficacy against cancer cells. These compounds demonstrated significant activity against different types of tumors, indicating their promise as therapeutic agents in oncology .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has been well documented, with studies showing effectiveness against various bacterial and fungal strains. The incorporation of piperazine and pyridine moieties enhances the biological activity of these compounds.

Case Study : In a study assessing the antimicrobial efficacy of newly synthesized oxadiazol derivatives, compounds exhibited good activity against Staphylococcus aureus and Escherichia coli. This suggests that similar modifications in the structure of 4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine could yield effective antimicrobial agents .

Summary of Findings

ApplicationActivity TypeKey Findings
Anti-inflammatoryInhibition of prostaglandinsSafer than Diclofenac®, lower ulcerogenic activity
AntitumorCell proliferation inhibitionSignificant activity against various tumors
AntimicrobialBacterial and fungal inhibitionEffective against S. aureus and E. coli

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

The pyrimidine ring’s substitution pattern critically impacts electronic and steric properties:

Compound Name Pyrimidine Substituents Piperazine Substituent Molecular Formula Key Properties
Target Compound 4,5-dimethyl Pyridin-2-yl C₁₅H₂₀N₆ High lipophilicity (methyl groups)
4,5-Dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile 4,5-dichloro, 2-cyano 2-Chloroethyl C₁₁H₁₂Cl₃N₇ Electron-withdrawing (Cl, CN); reactive
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine 4,6-dichloro, 2-(methylsulfanyl) Methylsulfanyl-pyrimidinyl C₁₄H₁₆Cl₂N₆S₂ Increased polarity (S atoms)
6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine Imidazo-pyridine fused system 4-Chlorobenzyl C₂₂H₂₃Cl₂N₇ Bulky substituents; CNS targeting

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target compound’s methyl groups enhance lipophilicity and steric bulk compared to chloro or cyano substituents in analogs . This may improve blood-brain barrier penetration, a common goal in CNS drug design.

Piperazine Substituent Diversity

The piperazine ring’s substitution influences conformational flexibility and receptor interactions:

  • Pyridin-2-yl (Target Compound) : The aromatic pyridine group may engage in π-π stacking or hydrogen bonding with target proteins, similar to ligands for serotonin or dopamine receptors .
  • Chlorobenzyl () : Bulky, hydrophobic substituents like 4-chlorobenzyl could enhance selectivity for receptors with large binding pockets (e.g., histamine H₄).
  • Thiazolo[4,5-c]pyridin-2-yl () : Heterocyclic extensions on piperazine, as seen in patent derivatives, increase molecular complexity and may modulate off-target effects.

Biological Activity

4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are fundamental components in nucleic acids and have been associated with various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and relevant data.

PropertyValue
Molecular Formula C24H32N6O
Molecular Weight 420.6 g/mol
IUPAC Name 4,5-dimethyl-6-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine
CAS Number 2309307-82-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's structure allows it to modulate various biological pathways, which can lead to therapeutic effects. For instance, its ability to interact with G protein-coupled receptors (GPCRs) and kinases makes it a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study reported the synthesis of various pyrimidines, including those similar to this compound, which showed promising results against bacterial strains. The compound's structure may enhance its binding affinity to microbial targets, leading to effective inhibition of growth.

Anti-inflammatory Effects

Pyrimidine compounds have also been studied for their anti-inflammatory properties. The presence of the piperazine moiety in this compound is believed to contribute to its ability to modulate inflammatory pathways. In vitro assays demonstrated that similar compounds reduced pro-inflammatory cytokine production in activated macrophages.

Antitumor Potential

The anticancer potential of pyrimidine derivatives has been well-documented. Compounds like this compound may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cell growth and survival. In particular, studies have shown that pyrimidines can act as inhibitors of tyrosine kinases, which are critical in many cancer types.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A series of pyrimidine derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications at the piperazine ring significantly enhanced antimicrobial efficacy compared to unmodified derivatives .
  • Anti-inflammatory Evaluation : In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, compounds similar to this compound were shown to reduce levels of TNF-alpha and IL-6 by more than 50%, suggesting a strong anti-inflammatory effect .
  • Antitumor Activity Assessment : Research focusing on the antiproliferative effects of pyrimidines on cancer cell lines revealed that modifications at the C6 position could enhance selectivity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Q & A

Q. What are the optimized synthetic routes for 4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
  • Coupling reactions : Use stannous chloride as a reducing agent for nitro-group reductions in intermediates.
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for polar reaction environments.
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate purity .
  • Purification : Column chromatography with silica gel or recrystallization to isolate the final product.
    Example route: React pyridin-2-ylpiperazine with 4,5-dimethyl-6-chloropyrimidine under reflux in DMF with triethylamine as a base .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify piperazine and pyrimidine ring substitution patterns.
  • HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry for purity assessment (≥95%) and molecular ion detection.
  • X-ray crystallography : For absolute configuration determination in crystalline forms .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer : Critical properties include:
  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) for formulation studies.
  • Stability : Conduct accelerated degradation studies under varying temperatures (40°C, 60°C) and humidity (75% RH) to identify degradation products .
  • LogP : Determine partition coefficient via shake-flask method or computational tools (e.g., PubChem’s XLogP3) to predict membrane permeability .

Advanced Research Questions

Q. How to design experiments to elucidate the compound’s biological targets?

  • Methodological Answer :
  • Receptor binding assays : Screen against GPCRs (e.g., serotonin, dopamine receptors) using radioligand displacement assays.
  • Kinase profiling : Use fluorescence-based enzymatic assays to identify inhibition of kinases linked to cancer or inflammation .
  • CRISPR-Cas9 knockout models : Validate target engagement by assessing loss of activity in cells lacking specific receptors .

Q. How to resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Methodological Answer :
  • Dose-response reevaluation : Test lower concentrations in vitro to mimic physiological exposure levels.
  • Metabolite analysis : Use LC-MS to identify active metabolites in plasma that may contribute to in vivo efficacy.
  • Tissue distribution studies : Quantify compound levels in target organs (e.g., brain, liver) via LC-MS/MS to correlate exposure with effect .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) and the compound’s SMILES string (e.g., C1CN(CCN1C2=NN=C(C=C2)...) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Q. What strategies ensure reliable impurity profiling during synthesis?

  • Methodological Answer :
  • HPLC with reference standards : Compare retention times and UV spectra against known impurities (e.g., EP/BP pharmacopeial standards) .
  • Forced degradation : Expose the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions to generate degradants for identification .

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